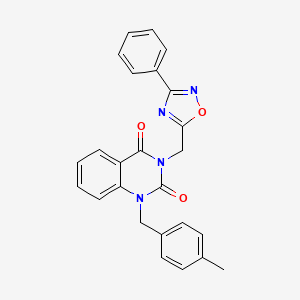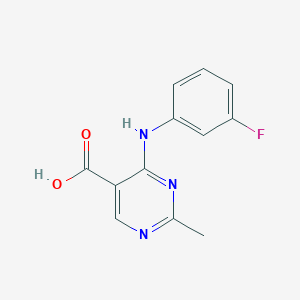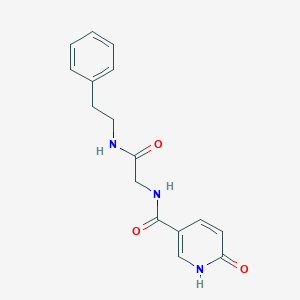
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound known for its complex structure and potential applications in various fields of scientific research. The compound features a quinazoline core substituted with a 4-methylbenzyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group, creating a unique chemical entity with interesting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step processes starting from readily available precursors.
Starting Materials: : Common starting materials include 2-aminobenzamide and 4-methylbenzyl bromide.
Formation of Quinazoline Core: : The quinazoline core can be synthesized via a cyclization reaction of 2-aminobenzamide.
Substitution Reactions: : The quinazoline intermediate is then subjected to nucleophilic substitution with 4-methylbenzyl bromide.
Oxadiazole Introduction:
Industrial Production Methods: Industrial production may utilize high-efficiency reactors and optimized reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors for better control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : It can undergo oxidation reactions, typically at the phenyl or oxadiazole moieties.
Reduction: : The compound can be reduced, particularly the quinazoline dione structure, which may be reduced to its dihydro derivatives.
Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the aromatic rings.
Oxidation: : Common oxidizing agents such as KMnO₄ or CrO₃ in acidic conditions.
Reduction: : Reducing agents like NaBH₄ or LiAlH₄ are frequently used.
Substitution: : Halogenation reactions often use reagents like Br₂ or Cl₂ under suitable catalysis.
Oxidation: : The product may include quinazoline N-oxides or oxadiazole N-oxides.
Reduction: : Products could include dihydroquinazoline derivatives.
Substitution: : Depending on the substituents, varied aryl-substituted quinazoline derivatives could be formed.
Applications De Recherche Scientifique
This compound has significant potential in multiple areas:
Chemistry: : Used as a building block for more complex molecules and materials.
Biology: : May act as a ligand in biochemical studies for enzyme inhibition.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-cancer and anti-inflammatory research.
Industry: : Could be used in the synthesis of specialized polymers or materials with unique electronic properties.
Mécanisme D'action
The compound's biological activity is primarily due to its ability to interact with specific molecular targets. For example, the quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways.
Molecular Targets and Pathways:Kinase Inhibition: : May inhibit protein kinases, which are crucial in regulating cell functions.
Pathways: : Involvement in MAPK/ERK pathways, which are vital for cell division and differentiation.
Comparaison Avec Des Composés Similaires
1-(4-methylbenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be compared to other quinazoline derivatives such as:
Gefitinib: : Used as an anti-cancer drug, shares the quinazoline core.
Erlotinib: : Another anti-cancer agent with a similar mechanism of action.
Lapatinib: : Targets similar molecular pathways in cancer treatment.
Uniqueness
That’s the rundown on this compound. Fascinating compound with so much potential!
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-28-21-10-6-5-9-20(21)24(30)29(25(28)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEJNJQSNBEIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)



![6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2452881.png)

![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)
![3-benzyl-N-(4-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2452887.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)
